Ethylamine, 2,2'-isopropylidenedithiobis-

Übersicht

Beschreibung

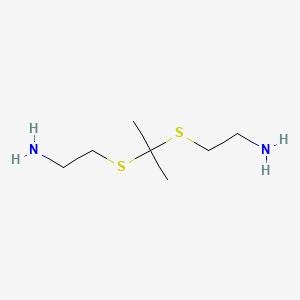

Ethylamine, 2,2’-isopropylidenedithiobis- is a chemical compound with the molecular formula C7H18N2S2 and a molecular weight of 194.4 g/mol .

Molecular Structure Analysis

The molecular structure of Ethylamine, 2,2’-isopropylidenedithiobis- is represented by the SMILES notationCC(C)(SCCN)SCCN . Physical And Chemical Properties Analysis

Ethylamine, 2,2’-isopropylidenedithiobis- has a solubility of 2.948e+004 mg/L in 25 ºC water. It has a density of 1.1±0.1 g/cm^3. Its melting point is 82.77 ºC and its boiling point is 293.21 ºC .Wissenschaftliche Forschungsanwendungen

Dynamic Combinatorial Chemistry : Haussmann, Khan, and Stoddart (2007) explored the formation of dynamic combinatorial libraries, including [2]rotaxanes, through the interaction of 2,6-diformylpyridine and 2,2'-oxybis(ethylamine). They found that the templating of dumbbell molecules selectively created [2]rotaxanes, retaining dynamic characteristics in solution and demonstrating kinetic selection during crystallization processes (Haussmann, Khan, & Stoddart, 2007).

Spectroscopy and Molecular Structure : Tsuboi et al. (1975) investigated the infrared absorption spectra of ethylamine in various isotopic forms. They analyzed the torsional oscillations of the methyl and amino groups, proposing a probable potential function for internal rotation about the C–N bond, contributing to understanding the molecular structure of ethylamine (Tsuboi et al., 1975).

Nuclear Magnetic Resonance Studies : Dagnall, Hague, and Mcadam (1984) reported on the 13C n.m.r. spectra of various polyamines including 2,2′-ethylene di-iminobis(ethylamine), providing insights into their chemical shift and molecular structure through empirical relationships (Dagnall, Hague, & Mcadam, 1984).

Biomass Decomposition and Combustion : Altarawneh, Almatarneh, Marashdeh, and Dlugogorski (2016) studied the thermochemical and kinetic parameters of ethylamine's bimolecular reactions with radicals formed during biomass decomposition. Their research provided insights into the reaction dynamics of ethylamine under various temperature conditions (Altarawneh et al., 2016).

Photocatalytic Antimicrobial Activities : Al Awak et al. (2017) investigated the photo-activated antibacterial function of carbon dots functionalized with 2,2'-(ethylenedioxy)bis(ethylamine), revealing a correlation between the carbon dots' fluorescence quantum yields and their effectiveness in antimicrobial activities (Al Awak et al., 2017).

Radio-Opacity in Medical Applications : Leon, Lee, Preul, McLemore, and Vernon (2009) synthesized and characterized a radio-opaque thermosensitive polymer, using 2,2′-(ethylenedioxy)bis(ethylamine)-2,3,5-triiodobenzamide, demonstrating its potential in medical imaging and other applications (Leon et al., 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is a synthetic material intermediate and a general organic reagent , suggesting that it may interact with a wide range of molecular targets.

Mode of Action

As a synthetic material intermediate and a general organic reagent , it likely interacts with its targets through chemical reactions, potentially altering their structure or function.

Biochemical Pathways

Given its role as a synthetic material intermediate and a general organic reagent , it may be involved in a wide range of biochemical reactions.

Result of Action

As a synthetic material intermediate and a general organic reagent , it may have diverse effects depending on the specific context of its use.

Action Environment

It is soluble in regular aqueous solutions , suggesting that its action may be influenced by the pH, temperature, and other characteristics of the solution.

Eigenschaften

IUPAC Name |

2-[2-(2-aminoethylsulfanyl)propan-2-ylsulfanyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2S2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUADAJPQEPPSHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(SCCN)SCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177448 | |

| Record name | Ethylamine, 2,2'-isopropylidenedithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylamine, 2,2'-isopropylidenedithiobis- | |

CAS RN |

22907-30-8 | |

| Record name | 2,2′-[(1-Methylethylidene)bis(thio)]bis[ethanamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22907-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, 2,2'-isopropylidenedithiobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022907308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine, 2,2'-isopropylidenedithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Chlorophenyl)methylidene]benzenecarbohydrazonic acid](/img/structure/B3049903.png)

![1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene](/img/structure/B3049906.png)

![4-[(Bromomethyl)sulfonyl]morpholine](/img/structure/B3049907.png)

![7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B3049915.png)

![7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine](/img/structure/B3049922.png)

![7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine](/img/structure/B3049923.png)

![4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole](/img/structure/B3049924.png)